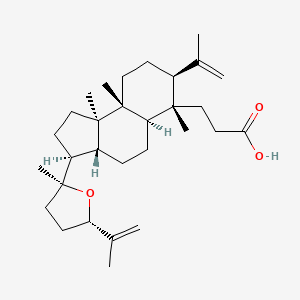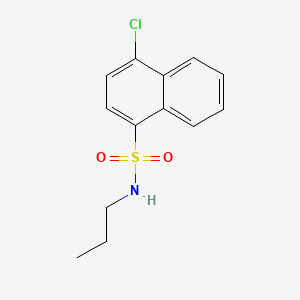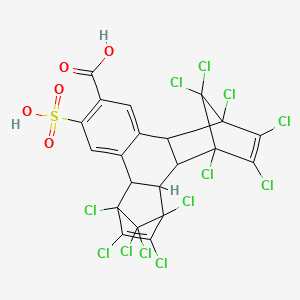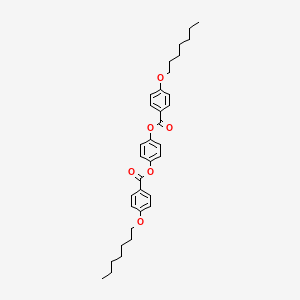
Richenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Richenoic acid, also known as 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-7-Isopropenyl-3-[(2S,5S)-5-isopropenyl-2-methyltetrahydro-2-furanyl]-6,9a,9b-trimethyldodecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid, is an organic compound with the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol . It is a colorless to light yellow solid with a pungent taste and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
Richenoic acid can be synthesized through various methods. One common approach involves the hydrolysis of castor oil, which is rich in hydroxylated fatty acids like ricinoleic acid . The preparation methods include:
Twitchell Process: This involves the use of sulfuric acid and a catalyst to hydrolyze castor oil.
Colgate-Emery Process: This method uses an alkaline catalyst to achieve hydrolysis.
Transesterification: This involves the reaction of castor oil with methanol in the presence of a catalyst.
Lipase-Catalyzed Hydrolysis: This green method uses the enzyme lipozyme TL IM to hydrolyze castor oil.
Analyse Des Réactions Chimiques
Richenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various catalysts
Applications De Recherche Scientifique
Richenoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer properties.
Industry: It is used in the production of soaps, lubricants, coatings, and other industrial products .
Mécanisme D'action
The mechanism of action of richenoic acid involves its interaction with various molecular targets and pathways. It can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1), leading to various biological effects . These interactions can modulate neurotransmitter release, inflammation, and pain perception.
Comparaison Avec Des Composés Similaires
Richenoic acid is similar to other compounds such as eichlerianic acid, methyl eichlerianate, shoreic acid, and aglinin A . These compounds share similar structural features but differ in their functional groups and physicochemical properties. This compound is unique due to its specific molecular structure and the presence of multiple functional groups, which contribute to its diverse biological activities.
Propriétés
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROONGBAFVTVDKQ-RQKFYXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)

